molecular formula C2F4O B1293501 Trifluoroacetyl fluoride CAS No. 354-34-7

Trifluoroacetyl fluoride

Cat. No.: B1293501
CAS No.: 354-34-7
M. Wt: 116.01 g/mol
InChI Key: DCEPGADSNJKOJK-UHFFFAOYSA-N
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Description

Trifluoroacetyl fluoride is an organic compound with the chemical formula CF₃COF. It is a colorless gas at room temperature and has a pungent odor. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

Trifluoroacetyl fluoride (CF3COF) is an organic compound that is highly reactive . It is primarily used as a synthetic intermediate in organic synthesis . The primary targets of this compound are organic compounds, such as alcohols and amines, where it acts as an electrophile due to the high electronegativity of the fluorine atoms in its structure .

Mode of Action

This compound interacts with its targets through substitution and addition reactions . It can react with nucleophilic reagents like alcohols and amines, leading to the formation of corresponding esters or amides . This interaction results in the modification of the original organic compound, thereby creating a new compound with different properties.

Biochemical Pathways

The biochemical pathways involving this compound are complex and involve multiple steps. One of the known reactions is the formation of low-molecular acid fluorides through the direct interaction of peroxy radicals . This mechanism of formation agrees well with experimental results . Another pathway involves the reaction of hexafluoropropene with molecular oxygen, leading to the formation of this compound .

Pharmacokinetics

It is known that this compound is a gas at room temperature , suggesting that it could be rapidly distributed in the environment upon release

Result of Action

The result of this compound’s action is the formation of new compounds through substitution and addition reactions . These new compounds can have a wide range of properties depending on the nature of the original organic compound and the specific reaction conditions. Due to its high reactivity and potential for harm, this compound is primarily used in controlled industrial settings .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the course of the reaction . Additionally, the temperature can also play a significant role, as some reactions involving this compound occur at specific temperatures . Furthermore, the compound’s high reactivity means that it can potentially react with a wide range of substances in the environment, which could affect its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetyl fluoride can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the gas phase reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride in the presence of a chromium-containing catalyst .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Trifluoroacetyl fluoride is unique due to its high reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its ability to form stable fluorinated products distinguishes it from other similar compounds .

Properties

IUPAC Name

2,2,2-trifluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4O/c3-1(7)2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEPGADSNJKOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059867
Record name Perfluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-34-7
Record name Trifluoroacetyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetyl fluoride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl fluoride, 2,2,2-trifluoro-
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Record name Perfluoroacetyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoroacetyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trifluoroacetyl fluoride?

A1: this compound has a molecular formula of C2F4O and a molecular weight of 118.01 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic vibrational frequencies in its infrared and Raman spectra. These frequencies have been extensively studied both experimentally and theoretically, leading to a thorough understanding of its vibrational modes. [, ]

Q3: What is known about the stability of this compound in different environments?

A3: this compound is known to be susceptible to hydrolysis in the presence of water, leading to the formation of trifluoroacetic acid and hydrogen fluoride. [, ] This reactivity makes its storage and handling under anhydrous conditions crucial.

Q4: Are there any materials that are particularly compatible or incompatible with this compound?

A4: Stainless steel has been shown to be a suitable material for handling this compound, as it does not significantly affect the compound's stability. [] Conversely, the use of certain materials, such as copper, can lead to the formation of copper fluoride, indicating potential incompatibility. []

Q5: Does this compound exhibit any catalytic properties?

A5: While not typically employed as a catalyst itself, this compound plays a significant role in various reactions. For instance, it acts as an intermediate in the low-temperature liquid-phase oxidation of hexafluoropropylene, a reaction crucial for the production of hexafluoropropylene oxide. [, ]

Q6: Can you elaborate on the role of this compound in the formation of hexafluoropropylene oxide?

A6: During the low-temperature liquid-phase oxidation of hexafluoropropylene, this compound is generated as a byproduct alongside the desired hexafluoropropylene oxide. [] This process highlights the intricate reaction pathways involved and the significance of understanding byproduct formation.

Q7: Have computational methods been used to study this compound?

A7: Absolutely! Computational chemistry has played a vital role in elucidating the properties of this compound. Density functional theory (DFT) calculations have been employed to determine its enthalpy of formation and reaction energies, providing valuable insights into its thermochemical behavior. []

Q8: What specific insights have computational studies provided regarding this compound?

A8: Computational studies have provided critical data on the singlet-triplet electronic transitions and photochemical reactivity of this compound. [, ] These findings enhance our understanding of its behavior upon UV irradiation, which is particularly relevant to its atmospheric chemistry.

Q9: What are the environmental implications of this compound release?

A9: this compound is recognized as a potential greenhouse gas. Its presence in the atmosphere, even at low concentrations, could contribute to global warming. [, ] Understanding its sources and atmospheric fate is therefore crucial for assessing its environmental impact.

Q10: How is this compound formed in the atmosphere?

A10: One identified pathway is through the UV photolysis of this compound, a breakdown product of certain halocarbons. [] This photochemical production pathway highlights the interconnected nature of atmospheric chemistry and the potential for long-lived greenhouse gases to be generated from seemingly unrelated sources.

Q11: What analytical methods are commonly used to detect and quantify this compound?

A11: Gas chromatography coupled with various detectors, such as flame ionization detectors (FID) or mass spectrometers (MS), is frequently employed for the analysis of this compound in complex mixtures. [, ] These techniques enable its separation and quantification, even at trace levels.

Q12: Are there any viable alternatives or substitutes for this compound in its various applications?

A12: The search for alternatives to this compound is an active area of research, particularly in applications where its environmental impact is a concern. [] Identifying compounds with comparable properties but reduced environmental persistence is crucial for developing sustainable solutions.

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